molecular formula C14H16BrN3O B8681844 (5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone

(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone

Cat. No.: B8681844
M. Wt: 322.20 g/mol
InChI Key: UNZKXQGDHWYPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of (5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone typically involves the following steps:

Chemical Reactions Analysis

(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

    Major Products: The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone can be compared with other indole derivatives:

    Similar Compounds: Examples include 5-fluoro-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid.

    Uniqueness: The presence of the 4-methylpiperazine moiety and the bromine atom at the 5-position of the indole ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

(5-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H16BrN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3

InChI Key

UNZKXQGDHWYPDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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